Pebulate
Description
Properties
IUPAC Name |
S-propyl N-butyl-N-ethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEJQUSYQTVSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS | |
| Record name | PEBULATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021199 | |
| Record name | Pebulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pebulate is a colorless to yellow liquid with aromatic odor. Non corrosive. Used as an herbicide., Colorless or yellow liquid; [HSDB] Slightly yellow liquid; [MSDSonline] | |
| Record name | PEBULATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pebulate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
142 °C at 20 mm Hg | |
| Record name | PEBULATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
124 °F (OPEN CUP) | |
| Record name | PEBULATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in acetone, benzene, methanol, Soluble in xylene, Miscible with acetone, benzene, isopropanol, methanol and xylene., In water, 100 mg/L at 25 °C, Miscible with kerosene, methylisobutyl ketone, 4-methylpentan-2-one | |
| Record name | PEBULATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9458 at 30 °C/4 °C | |
| Record name | PEBULATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.08 [mmHg], VP: 9 Pa at 30 °C /6.751X10-2 mm Hg/, 8.85X10-2 mm Hg at 25 °C | |
| Record name | Pebulate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PEBULATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Tech material is 95% pure | |
| Record name | PEBULATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or yellow liquid | |
CAS No. |
1114-71-2 | |
| Record name | PEBULATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | S-Propyl-N-butyl-N-ethylthiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pebulate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114712 | |
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| Record name | Pebulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021199 | |
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| Record name | Pebulate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.924 | |
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| Record name | PEBULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1ECE7S074 | |
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| Record name | PEBULATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pebulate is synthesized through the reaction of butylamine, ethyl isocyanate, and propyl mercaptan. The reaction typically occurs under controlled conditions to ensure the formation of the desired thiocarbamate structure .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions: Pebulate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze this compound.
Major Products Formed:
Scientific Research Applications
Agricultural Applications
Herbicide Use
- Target Crops : Pebulate is predominantly applied before planting and is incorporated into the soil to prevent volatilization. It is effective against various weed species, making it a valuable tool for farmers managing crop fields.
- Application Methods : The herbicide can be applied using ground or irrigation equipment and is typically soil-incorporated immediately after application to maximize efficacy and minimize environmental exposure .
Case Studies
- Purple Nutsedge Control : Field trials have demonstrated that this compound can effectively reduce the density of purple nutsedge (Cyperus rotundus) in fresh market tomatoes when used in combination with fumigants . This highlights its role in integrated weed management strategies.
Environmental Impact
Toxicity and Risk Assessment
- This compound has been classified as having low toxicity to birds and most mammals, although there may be some risk to strictly insectivorous mammals prior to soil incorporation . The Environmental Protection Agency (EPA) has assessed its potential risks and concluded that it does not pose significant harm to aquatic organisms or non-target terrestrial plants when used according to guidelines .
Persistence and Mobility
- Studies indicate that this compound residues can persist in the soil under both aerobic and anaerobic conditions. Its mobility through leaching and runoff poses potential environmental concerns, necessitating careful management practices to mitigate risks associated with its application .
Regulatory Status
Reregistration Eligibility Decision
- The EPA has conducted extensive evaluations of this compound as part of its reregistration process. The findings support its continued use under specific conditions designed to protect human health and the environment. Mitigation measures include wearing personal protective equipment during application and adhering to established plantback intervals for rotated crops .
Comparative Effectiveness
To better understand the effectiveness of this compound compared to other herbicides, a comparison table is provided below:
| Herbicide | Target Weeds | Application Timing | Environmental Impact |
|---|---|---|---|
| This compound | Grassy & broadleaf weeds | Preplant | Low toxicity; some persistence |
| Glyphosate | Annual/perennial weeds | Post-emergence | Moderate toxicity; high mobility |
| Atrazine | Broadleaf weeds | Pre-emergence | Moderate toxicity; potential groundwater contamination |
Mechanism of Action
Pebulate belongs to the class of thiocarbamate herbicides, which includes other compounds such as EPTC (S-ethyl dipropylthiocarbamate), Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate), and Cycloate (S-ethyl cyclohexylethylthiocarbamate) . Compared to these compounds, this compound is unique in its specific application for pre-emergence weed control in crops like sugar beets, tobacco, and tomatoes . Its effectiveness in controlling a wide range of grassy and broadleaf weeds makes it a valuable tool in agricultural weed management .
Comparison with Similar Compounds
Comparison with Similar Thiocarbamate Herbicides
Thiocarbamates share a common functional group (R1R2NCOSR3), but structural variations lead to differences in efficacy, environmental behavior, and toxicity. Below is a comparative analysis of pebulate with vernolate, butylate, tri-allate, and molinate.
Structural and Spectrometric Differentiation
MS/MS fragmentation patterns distinguish this compound from structurally similar compounds like vernolate. This compound produces diagnostic ions at m/z 57 and 72 in positive ion electrospray (ESI) spectra, while vernolate generates a prominent m/z 86 ion absent in this compound . These differences arise from distinct fragmentation pathways:
- This compound : Cleavage of the S-propyl group yields m/z 128 and 162 ions, further fragmenting to m/z 57 (C3H7S<sup>+</sup>) and 72 (C4H10N<sup>+</sup>) .
- Vernolate: Loss of a butyl group produces m/z 86 (C4H8NS<sup>+</sup>), a marker ion for contamination detection in this compound samples .
Table 1: MS/MS Product Ions of Thiocarbamates
| Compound | Diagnostic Ions (m/z) | Key Fragmentation Pathway |
|---|---|---|
| This compound | 57, 72, 128, 162 | S-propyl cleavage |
| Vernolate | 86, 102, 162 | Butyl group loss |
| Butylate | 57, 114, 144 | Ethyl and propyl cleavage |
Efficacy and Agricultural Use
- Weed Control Spectrum: this compound excels in suppressing nutsedge (Cyperus spp.), reducing tuber populations by 79% and ground cover by 90% in field trials . In contrast, molinate (used in rice paddies) targets grasses like barnyardgrass (Echinochloa crus-galli) .
- Volatility and Application : this compound and EPTC (ethyl dipropylthiocarbamate) require soil incorporation due to volatility, whereas tri-allate (used in cereals) exhibits lower volatility and longer soil persistence .
Table 2: Field Efficacy of Thiocarbamates
| Compound | Target Weeds | Application Rate (kg ai/ha) | Volatility |
|---|---|---|---|
| This compound | Nutsedge, pigweed | 4.5 | High |
| Molinate | Barnyardgrass | 3.0–4.0 | Moderate |
| Tri-allate | Wild oats, ryegrass | 1.0–1.5 | Low |
Environmental Impact
- Water Contamination : this compound’s health-based guideline in drinking water is 0.03 mg/L, stricter than molinate (0.006 mg/L) due to its higher systemic toxicity .
- Persistence : this compound degrades faster in aerobic soils (half-life: 10–30 days) compared to butylate (half-life: 30–60 days) .
Toxicity and Health Effects
- Mechanism: All thiocarbamates inhibit AChE, but this compound’s neurotoxicity is more pronounced in cattle than sheep, suggesting species-specific metabolic activation .
- Regulatory Status: The U.S. EPA classifies this compound as a "likely human carcinogen" based on rodent studies, whereas tri-allate is considered non-carcinogenic .
Table 3: Toxicity Parameters of Thiocarbamates
| Compound | Acute Oral LD50 (rat, mg/kg) | ADI (mg/kg/day) | Carcinogenicity |
|---|---|---|---|
| This compound | 350–450 | 0.05 | Likely carcinogen |
| Vernolate | 1,200 | 0.10 | Not classified |
| Molinate | 720–1,080 | 0.01 | Possible carcinogen |
Biological Activity
Pebulate, a thiocarbamate herbicide, is primarily utilized in agriculture for the control of grassy and broadleaf weeds in crops such as sugar beets, tobacco, and tomatoes. Understanding its biological activity is crucial for assessing both its efficacy and potential risks to human health and the environment. This article synthesizes existing research findings, case studies, and regulatory assessments related to the biological activity of this compound.
This compound is classified as a small molecule herbicide with a specific mode of action that involves inhibition of certain enzymes critical for plant growth. Its chemical structure allows it to selectively target weeds while minimizing harm to crops when applied correctly. The compound is predominantly soil-incorporated to prevent volatilization and enhance its effectiveness against weeds.
Neurotoxicity Studies
Research indicates that this compound exhibits neurotoxic effects at various doses. A subchronic neurotoxicity study in rats demonstrated that this compound inhibited brain cholinesterase activity at doses as low as 19.4 mg/kg/day . Clinical signs such as decreased activity, ataxia, and convulsions were observed at doses as low as 5 mg/kg/day in male rats. Histopathological findings revealed minimal sciatic nerve fiber degeneration and moderately severe Wallerian-type degenerative changes in the spinal cord and peripheral nerves of dogs exposed to this compound .
| Study Type | Dose (mg/kg/day) | Observed Effects |
|---|---|---|
| Acute Neurotoxicity | 150 | Clinical signs: decreased activity, rigidity |
| Subchronic Neurotoxicity | 19.4 | Cholinesterase inhibition, sciatic nerve degeneration |
| Chronic Feeding Study | 0 | Ophthalmological effects noted |
Carcinogenicity and Mutagenicity
This compound has been assessed for its potential carcinogenic effects. The Environmental Protection Agency (EPA) concluded that there was no evidence of increased tumor incidence in long-term studies conducted on rats and mice. Furthermore, this compound did not exhibit mutagenic properties in a comprehensive mutagenic test battery, leading to its classification as "not likely" to be a human carcinogen .
Developmental and Reproductive Toxicity
Developmental toxicity studies in both rats and rabbits indicated that this compound did not cause significant reproductive or developmental effects. However, the lack of data on developmental neurotoxicity prompted the EPA to require further studies to evaluate potential impacts on fetal nervous system development .
Environmental Impact
This compound's environmental profile suggests minimal risk to non-target organisms when properly applied. The compound does not appear to pose significant risks to birds or most mammals; however, there may be some acute risks to insectivorous mammals prior to soil incorporation. Risk assessments indicate that freshwater fish, aquatic invertebrates, and plants are unlikely to experience harmful effects from this compound at expected environmental concentrations .
Agricultural Efficacy
Field studies have demonstrated that this compound effectively controls a variety of weed species when used according to label instructions. For instance, research highlighted its role in suppressing weed growth in sugar beet crops while maintaining crop health . However, instances of disease resurgence in crops following this compound application have also been documented, indicating the need for integrated pest management strategies .
Human Health Implications
Observational studies have raised concerns regarding the potential link between herbicide exposure, including this compound, and childhood leukemia. The mechanisms underlying these associations are complex and involve both direct chemical effects and indirect immunological impacts . Further research is necessary to clarify these relationships.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Pebulate in environmental and biological matrices?
- Methodological Answer : this compound is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Sample preparation involves solid-phase extraction (SPE) for environmental water samples or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for soil and plant tissues. Validation parameters (e.g., limit of detection [LOD] ≤ 0.01 µg/L, recovery rates 80–120%) must adhere to ISO/IEC 17025 guidelines. Cross-confirmation with gas chromatography (GC-MS) is recommended to resolve matrix interference issues .
Q. How is the Acceptable Daily Intake (ADI) for this compound determined, and what toxicological endpoints are prioritized?
- Methodological Answer : The ADI (0.05 mg/kg bw/day) is derived from chronic animal studies, focusing on no-observed-adverse-effect levels (NOAELs) for hepatic and renal toxicity. Key studies include 2-year rodent bioassays with dose-response modeling, adjusted by a 100-fold safety factor (10x interspecies variability, 10x intraspecies variability). Endpoints include histopathological changes, serum biomarkers (e.g., ALT, creatinine), and reproductive effects .
Q. What are the primary degradation pathways of this compound in aerobic soils?
- Methodological Answer : this compound undergoes microbial degradation via hydrolysis and oxidation. Aerobic soil studies use OECD Guideline 307: soil is spiked with this compound (e.g., 10 mg/kg), incubated at 20°C, and analyzed periodically. Degradation products (e.g., sulfonic acid derivatives) are identified using high-resolution mass spectrometry (HRMS). Half-life (t½) calculations require first-order kinetics validation (R² ≥ 0.90) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s genotoxicity be resolved across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation systems (e.g., S9 mix in Ames tests vs. in vivo liver enzymes). A tiered approach is recommended:
Replicate assays under OECD Guidelines 471 (in vitro) and 488 (in vivo comet assay).
Cross-species comparison : Use transgenic rodent models to assess mutagenicity in target tissues.
Systematic review with meta-analysis to quantify heterogeneity (I² statistic) and adjust for publication bias .
Q. What experimental designs are optimal for assessing this compound’s chronic ecological impact on non-target soil invertebrates?
- Methodological Answer : Use mesocosm studies to simulate field conditions. Key steps:
- Exposure regimen : Chronic exposure (≥28 days) to this compound at environmentally relevant concentrations (0.05–1 mg/kg soil).
- Endpoints : Earthworm reproduction (cocoon count), enzymatic biomarkers (acetylcholinesterase inhibition), and microbiome diversity (16S rRNA sequencing).
- Statistical analysis : Mixed-effects models to account for temporal and spatial variability .
Q. How can computational models predict this compound’s bioaccumulation potential in aquatic food webs?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate bioconcentration factors (BCFs). Validate with in situ field
- Trophic magnification : Measure this compound concentrations in algae, zooplankton, and fish using stable isotope analysis (δ¹⁵N).
- Model refinement : Bayesian calibration to reduce uncertainty in partition coefficients (log Kow) .
Guidelines for Addressing Research Gaps
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
